molecular formula C14H18O4 B14137387 1,3-Bis[2-(ethenyloxy)ethoxy]benzene CAS No. 84040-78-8

1,3-Bis[2-(ethenyloxy)ethoxy]benzene

Cat. No.: B14137387
CAS No.: 84040-78-8
M. Wt: 250.29 g/mol
InChI Key: QFGQQQYBIDSQDV-UHFFFAOYSA-N
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Description

1,3-Bis[2-(ethenyloxy)ethoxy]benzene is an organic compound with the molecular formula C18H24O6 It is a derivative of benzene, featuring two ethoxyethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[2-(ethenyloxy)ethoxy]benzene typically involves the reaction of 1,3-dihydroxybenzene with ethylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with vinyl ether to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Catalyst: Basic catalysts such as potassium hydroxide or sodium hydroxide

    Solvent: Common solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[2-(ethenyloxy)ethoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of halogenated or nitro-substituted derivatives

Scientific Research Applications

1,3-Bis[2-(ethenyloxy)ethoxy]benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and nanocomposites.

Mechanism of Action

The mechanism of action of 1,3-Bis[2-(ethenyloxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene
  • 1,2-Bis[2-(hexyloxy)ethoxy]benzene

Comparison

1,3-Bis[2-(ethenyloxy)ethoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene, it has fewer ethoxyethoxy groups, resulting in different reactivity and applications. Similarly, 1,2-Bis[2-(hexyloxy)ethoxy]benzene has longer alkyl chains, affecting its solubility and interaction with other molecules.

Properties

CAS No.

84040-78-8

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

1,3-bis(2-ethenoxyethoxy)benzene

InChI

InChI=1S/C14H18O4/c1-3-15-8-10-17-13-6-5-7-14(12-13)18-11-9-16-4-2/h3-7,12H,1-2,8-11H2

InChI Key

QFGQQQYBIDSQDV-UHFFFAOYSA-N

Canonical SMILES

C=COCCOC1=CC(=CC=C1)OCCOC=C

Origin of Product

United States

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